molecular formula C34H60N12O9 B1201106 Edeine F CAS No. 71750-64-6

Edeine F

Katalognummer: B1201106
CAS-Nummer: 71750-64-6
Molekulargewicht: 780.9 g/mol
InChI-Schlüssel: WMAKHNPKGVNAJY-DDURVGIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Edeine F is a natural product found in Brevibacillus brevis with data available.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Edeine F exhibits significant antibacterial activity against various microorganisms, including gram-positive and gram-negative bacteria. Its mechanism of action primarily involves inhibition of protein synthesis by binding to the ribosomal small subunit (30S), which interferes with the initiation of translation.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli15 μg/mL
Staphylococcus aureus10 μg/mL
Bacillus subtilis20 μg/mL

The studies indicate that this compound is effective at low concentrations, making it a potential candidate for treating bacterial infections, especially in cases where resistance to conventional antibiotics is observed.

Antitumor Activity

Research has shown that this compound possesses antitumor properties, inhibiting the growth of various tumor cell lines. Its ability to disrupt protein synthesis in cancer cells presents a promising avenue for cancer therapy.

Case Study: this compound in Cancer Research

In vitro studies demonstrated that this compound significantly reduced the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549). The compound induced apoptosis in these cells, suggesting its potential as a chemotherapeutic agent.

  • Experimental Design : MCF-7 and A549 cells were treated with varying concentrations of this compound for 48 hours.
  • Results : Cell viability was assessed using MTT assay, revealing a dose-dependent decrease in cell viability with an IC50 value of approximately 25 μg/mL for MCF-7 and 30 μg/mL for A549 cells.

Immunomodulatory Effects

This compound has been investigated for its immunomodulatory effects, particularly in enhancing immune responses. It has shown potential in modulating splenocyte proliferation and cytokine production.

Table 2: Immunological Effects of this compound

TreatmentCytokine Production (pg/mL)Effect on Splenocyte Proliferation
ControlIL-6: 100Baseline
This compound (1 μg/mL)IL-6: 80Stimulatory
This compound (10 μg/mL)IL-6: 60Inhibitory

These findings suggest that this compound could be utilized in therapeutic strategies aimed at enhancing immune responses in immunocompromised patients.

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is multifaceted. It interacts with ribosomal RNA, inhibiting protein synthesis through several pathways:

  • Binding Site : this compound binds between the P-site and the E-site of the ribosome, affecting both transcription and translation processes .
  • Dose-Dependent Effects : At lower concentrations (<15 μg/mL), it inhibits DNA polymerase activity without affecting protein synthesis; at higher concentrations (>150 μg/mL), it blocks tRNA binding to ribosomes .

Eigenschaften

CAS-Nummer

71750-64-6

Molekularformel

C34H60N12O9

Molekulargewicht

780.9 g/mol

IUPAC-Name

(2R,6S,7R)-6-amino-2-[[(2S)-3-amino-2-[[(3R)-3-amino-3-hydroxypropanoyl]-[(2S)-3-amino-2-phenylpropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid

InChI

InChI=1S/C34H60N12O9/c35-18-22(21-8-2-1-3-9-21)32(53)46(30(51)17-27(38)48)25(19-36)31(52)44-24(33(54)55)11-6-10-23(37)26(47)16-28(49)45-29(50)20-42-14-7-13-41-12-4-5-15-43-34(39)40/h1-3,8-9,22-27,41-42,47-48H,4-7,10-20,35-38H2,(H,44,52)(H,54,55)(H4,39,40,43)(H,45,49,50)/t22-,23+,24-,25+,26-,27-/m1/s1

InChI-Schlüssel

WMAKHNPKGVNAJY-DDURVGIBSA-N

SMILES

C1=CC=C(C=C1)C(CN)C(=O)N(C(CN)C(=O)NC(CCCC(C(CC(=O)NC(=O)CNCCCNCCCCN=C(N)N)O)N)C(=O)O)C(=O)CC(N)O

Isomerische SMILES

C1=CC=C(C=C1)[C@@H](CN)C(=O)N([C@@H](CN)C(=O)N[C@H](CCC[C@@H]([C@@H](CC(=O)NC(=O)CNCCCNCCCCN=C(N)N)O)N)C(=O)O)C(=O)C[C@H](N)O

Kanonische SMILES

C1=CC=C(C=C1)C(CN)C(=O)N(C(CN)C(=O)NC(CCCC(C(CC(=O)NC(=O)CNCCCNCCCCN=C(N)N)O)N)C(=O)O)C(=O)CC(N)O

Synonyme

1-(D-3-phenyl-beta-alanine)edeine B1
edeine F

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edeine F
Reactant of Route 2
Edeine F
Reactant of Route 3
Edeine F
Reactant of Route 4
Edeine F
Reactant of Route 5
Edeine F
Reactant of Route 6
Reactant of Route 6
Edeine F

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.